2-Methyl-3-(quinolin-3-yl)propan-1-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H16N2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
2-methyl-3-quinolin-3-ylpropan-1-amine |
InChI |
InChI=1S/C13H16N2/c1-10(8-14)6-11-7-12-4-2-3-5-13(12)15-9-11/h2-5,7,9-10H,6,8,14H2,1H3 |
InChI Key |
VIUIKJJRFANNIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2N=C1)CN |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Methyl 3 Quinolin 3 Yl Propan 1 Amine
Retrosynthetic Analysis of the Quinoline-Propanamine Scaffold
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available precursors. For 2-Methyl-3-(quinolin-3-yl)propan-1-amine, several logical disconnections can be proposed to outline potential synthetic routes.
The primary disconnection is the C3-Cβ bond between the quinoline (B57606) ring and the propanamine side chain. This approach simplifies the molecule into two key synthons: a quinoline-3-yl electrophile (or nucleophile) and a 2-methylpropan-1-amine synthon with complementary reactivity.
Route A: Alkylation Approach. This disconnection suggests an alkylation reaction. A suitable precursor for the quinoline portion would be 3-(halomethyl)quinoline or quinoline-3-carbaldehyde. The propanamine fragment could be derived from a nucleophilic source like a malonic ester derivative, which would introduce the carboxamide or a related group that can be converted to the final amine.
Route B: Conjugate Addition Approach. An alternative disconnection strategy involves a Michael-type conjugate addition. This would build the propanamine side chain by adding a methyl group (from an organocuprate, for example) to an α,β-unsaturated precursor such as (E)-3-(quinolin-3-yl)acrylonitrile or a related acrylate (B77674) ester. The nitrile or ester group could then be reduced to the primary amine.
Classical and Modern Approaches to Quinoline Ring Formation
The quinoline ring is a privileged scaffold in medicinal chemistry, and numerous methods have been developed for its synthesis. These can be broadly categorized into classical and modern approaches. nih.govnih.gov
Classical Syntheses: Traditional methods, often named after their developers, have been the bedrock of quinoline synthesis for over a century. iipseries.orgtandfonline.comnih.govrsc.org These reactions typically involve the condensation and cyclization of anilines with various carbonyl compounds, though they often require harsh conditions like high temperatures and strong acids. nih.gov
Skraup/Doebner-von Miller Synthesis: Involves the reaction of anilines with α,β-unsaturated carbonyl compounds (often generated in situ from glycerol (B35011) or aldehydes/ketones). iipseries.orgtandfonline.com
Combes Synthesis: Utilizes the reaction of anilines with β-diketones under acidic conditions. iipseries.orgtandfonline.com
Conrad-Limpach-Knorr Synthesis: Employs the reaction of anilines with β-ketoesters, where temperature can direct the regioselectivity of the final quinolone product. tandfonline.com
Friedländer Annulation: A widely used method involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by either acid or base. iipseries.orgresearchgate.net This is particularly relevant for the target molecule as it can directly install substituents at the 2 and 3 positions.
Pfitzinger Reaction: A variation that uses isatin (B1672199) and a carbonyl compound to produce quinoline-4-carboxylic acids. tandfonline.com
Modern Syntheses: Contemporary methods focus on improving efficiency, substrate scope, and functional group tolerance, often under milder conditions, by employing transition-metal catalysts. researchgate.netnumberanalytics.comias.ac.in
Transition-Metal Catalysis: Catalysts based on palladium, copper, cobalt, and rhodium have been extensively used. nih.govresearchgate.netnumberanalytics.com These methods include cross-coupling reactions, C-H activation/annulation cascades, and cyclization of functionalized anilines. nih.govias.ac.in For example, copper-catalyzed reactions of anilines and aldehydes can proceed via C-H functionalization and C-C/C-N bond formation to yield substituted quinolines. ias.ac.in
Metal-Free Approaches: Driven by the need for more sustainable processes, metal-free syntheses have gained traction. These can involve iodine-promoted reactions or catalyst-free cyclizations under specific conditions. nih.govnih.gov
| Table 1: Comparison of Selected Quinoline Synthesis Methods | |||
|---|---|---|---|
| Method | Reactants | Typical Conditions | Advantages/Disadvantages |
| Friedländer Synthesis | 2-aminoaryl aldehyde/ketone + α-methylene carbonyl compound | Acid or base catalysis, often requires heating | Simple, direct, atom-economical; Precursor availability can be a limitation. |
| Skraup Synthesis | Aniline (B41778) + Glycerol + Oxidizing agent | Conc. H₂SO₄, high temperature | Uses simple starting materials; Very harsh conditions, low yields for substituted anilines. |
| Combes Synthesis | Aniline + β-Diketone | Strong acid (e.g., H₂SO₄) | Good for 2,4-disubstituted quinolines; Harsh conditions. |
| Palladium-Catalyzed Annulation | o-haloanilines + Alkynes/Enynes | Pd catalyst (e.g., Pd(OAc)₂), ligand, base | Mild conditions, high functional group tolerance; Catalyst cost and toxicity. ias.ac.in |
| Copper-Catalyzed Cascade | Anilines + Aldehydes | Cu catalyst, O₂ or air as oxidant | Economical catalyst, utilizes C-H activation; May require specific directing groups. ias.ac.in |
Stereoselective and Asymmetric Synthesis of the Chiral Propanamine Moiety
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, controlling the stereocenter at the C2 position of the propanamine side chain in this compound is critical. The synthesis of β-chiral amines is a well-researched area, with several robust strategies available. nih.gov
One of the most established methods for controlling stereochemistry is the use of a chiral auxiliary. wikipedia.org This involves temporarily attaching a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction. beilstein-journals.orgnih.gov For the target molecule, a plausible route involves the conjugate addition of a methyl organometallic reagent to an α,β-unsaturated amide derived from a chiral amine, such as a pseudoephedrine or Evans oxazolidinone auxiliary. wikipedia.org After the diastereoselective addition, the auxiliary is removed to reveal the chiral carboxylic acid or a derivative, which can then be converted to the primary amine.
Catalytic asymmetric synthesis is a more modern and atom-economical approach. nih.gov Asymmetric hydrogenation is a particularly powerful tool. acs.orgajchem-b.comresearchgate.net A suitable precursor, such as a 2-(quinolin-3-ylmethyl)propenoic acid derivative or a corresponding allylic amine, can be hydrogenated using a chiral transition-metal catalyst (typically based on rhodium, ruthenium, or iridium) to generate the desired enantiomer with high selectivity. nih.govresearchgate.net
| Table 2: Selected Catalytic Asymmetric Methods for Chiral Amine Synthesis | |||
|---|---|---|---|
| Method | Precursor Type | Catalyst System (Example) | Key Features |
| Asymmetric Hydrogenation | Prochiral enamines, enamides, allylic amines | Rh- or Ir-complex with chiral phosphine (B1218219) ligands (e.g., BINAP, DuPhos) | High enantioselectivity (ee), atom-economical, widely applicable. nih.govajchem-b.com |
| Asymmetric Conjugate Addition | α,β-Unsaturated esters, nitriles, or amides | Cu- or Ni-complex with chiral ligands + organometallic reagent | Forms the C-C bond and sets the stereocenter simultaneously. |
| Asymmetric Reductive Amination | β-Keto ester or ketone | Transition metal catalyst + H₂ + Amine source | Direct conversion of a ketone to a chiral amine. nih.gov |
| Organocatalytic Conjugate Addition | α,β-Unsaturated aldehyde | Chiral secondary amine (e.g., diarylprolinol silyl (B83357) ether) | Metal-free, operates via enamine activation. rsc.org |
Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical methods for producing enantiopure amines. worktribe.com Amine transaminases (ATAs or ω-TAs) are particularly powerful enzymes for this purpose. nih.govmdpi.com They catalyze the transfer of an amino group from a simple amine donor (like isopropylamine (B41738) or L-alanine) to a prochiral ketone substrate, generating a chiral amine with excellent enantiomeric excess. nih.govnih.gov
For the synthesis of this compound, a suitable precursor would be 1-(quinolin-3-yl)propan-2-one. An (R)- or (S)-selective transaminase could then be used to convert this ketone directly into the corresponding chiral amine. mdpi.com The main challenges with this method are often unfavorable reaction equilibria and potential substrate or product inhibition, which can be overcome through process engineering strategies like in situ product removal. mdpi.comnih.govoup.com
Chemo-enzymatic cascades combine the best of both worlds, using chemical steps to prepare a substrate that is then transformed by an enzyme in a one-pot sequence. oup.com For instance, a chemical reaction could be used to synthesize the 1-(quinolin-3-yl)propan-2-one precursor, which is then directly converted by an ATA without isolation. oup.com
| Table 3: Biocatalytic Approaches for Chiral Amine Synthesis | ||
|---|---|---|
| Enzyme Class | Reaction Type | Advantages |
| Amine Transaminases (ATA/ω-TA) | Asymmetric synthesis from a prochiral ketone | Excellent enantioselectivity (>99% ee), uses inexpensive amine donors, no need for costly cofactor regeneration. nih.govresearchgate.net |
| Imine Reductases (IREDs) | Asymmetric reduction of imines or cyclic imines | High stereoselectivity, complementary to transaminases. Requires a cofactor regeneration system. whiterose.ac.uk |
| Amine Dehydrogenases (AmDHs) | Reductive amination of a ketone with ammonia (B1221849) | Direct amination, high atom economy. Requires a cofactor regeneration system. |
One-Pot and Cascade Reactions for Efficient Construction of the Chemical Compound
To improve process efficiency and reduce waste, modern organic synthesis emphasizes one-pot and cascade reactions, where multiple transformations occur in a single reaction vessel. Several strategies for quinoline synthesis are amenable to such processes. iitb.ac.inresearchgate.netingentaconnect.comlookchem.combohrium.com
Multi-component reactions (MCRs) are particularly powerful. For example, a three-component cascade annulation using aryl diazonium salts, nitriles, and alkynes can rapidly generate complex quinoline structures in a single, catalyst-free step. acs.orgorganic-chemistry.org Another approach is the copper-catalyzed cascade reaction involving an intermolecular condensation followed by an intramolecular C-N coupling to form fused quinoline systems. acs.org
A hypothetical one-pot synthesis for the target molecule could involve a Friedländer-type condensation of 2-aminobenzaldehyde (B1207257) with 1-(quinolin-3-yl)propan-2-one. More elegantly, a three-component reaction of an aniline, an aldehyde, and an alkyne could be designed to directly construct the this compound scaffold or a close precursor, thereby significantly shortening the synthetic sequence.
Sustainable and Green Chemistry Principles in the Synthesis of this compound
Green chemistry principles aim to design chemical processes that minimize environmental impact. numberanalytics.comfrontiersin.orgresearchgate.net The synthesis of complex molecules like this compound can be made more sustainable by incorporating these principles. nih.govresearchgate.netacs.orgrsc.orgnih.gov
Atom Economy: Utilizing one-pot, multi-component, and cascade reactions maximizes the incorporation of atoms from starting materials into the final product, reducing waste. acs.orgorganic-chemistry.org
Use of Catalysis: Shifting from stoichiometric reagents (common in classical syntheses) to catalytic methods (both transition-metal and enzymatic) reduces waste and improves efficiency. researchgate.netrasayanjournal.co.in
Alternative Energy Sources: Microwave irradiation and ball milling are alternative energy sources that can significantly reduce reaction times and energy consumption compared to conventional heating. tandfonline.comtandfonline.com
Green Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or ionic liquids, or performing reactions under solvent-free conditions, is a key goal. tandfonline.comnumberanalytics.com
Biocatalysis: The use of enzymes, as discussed in section 2.3.2, represents a cornerstone of green chemistry, offering high selectivity under mild, aqueous conditions.
By integrating modern catalytic methods, particularly biocatalysis and one-pot procedures, the synthesis of this compound can be achieved not only with high chemical efficiency and stereocontrol but also in a manner that is environmentally responsible.
Mechanistic Investigations of Reactions Leading to 2 Methyl 3 Quinolin 3 Yl Propan 1 Amine
Detailed Reaction Mechanisms of Key Bond-Forming Steps (e.g., C-C, C-N bond formation)
The construction of 2-Methyl-3-(quinolin-3-yl)propan-1-amine can be envisioned through several synthetic routes, each featuring distinct bond-forming strategies. A plausible approach involves the initial synthesis of a substituted quinoline (B57606) core, followed by the elaboration of the side chain and introduction of the amine functionality.
Formation of the Quinoline Ring and Initial C-C Bond Formation:
A versatile method for constructing the 2,3-disubstituted quinoline scaffold is through multicomponent reactions, such as a modified Povarov or Friedländer synthesis. rsc.orgnih.gov For instance, a three-component reaction involving an enaminone, an amine, and an aldehyde can be employed. rsc.org In this context, the quinoline ring and the initial C-C bond at the 3-position are formed in a coordinated sequence. The mechanism typically begins with the formation of an imine from the aniline (B41778) and aldehyde, which then undergoes a Lewis or Brønsted acid-catalyzed cascade of reactions including C-C bond formation and cyclization to yield the stable aromatic quinoline system. rsc.orgresearchgate.net
Alternatively, a functionalized quinoline, such as quinoline-3-carbaldehyde, can serve as a starting point. The carbon skeleton of the side chain can then be constructed via classic C-C bond-forming reactions. For example, a Wittig or Horner-Wadsworth-Emmons reaction with an appropriate phosphorane could form a double bond, which is subsequently reduced. A Knoevenagel condensation with a compound like diethyl malonate, followed by decarboxylation and reduction, would also establish the required carbon framework.
C-N Bond Formation:
The introduction of the primary amine group is a critical step. One of the most direct methods is the reductive amination of a suitable carbonyl precursor, such as 2-methyl-3-(quinolin-3-yl)propanal. libretexts.org This two-part reaction first involves the nucleophilic attack of ammonia (B1221849) on the aldehyde's carbonyl carbon to form a hemiaminal, which then dehydrates to yield an imine intermediate. In the second step, the imine is reduced to the primary amine using a suitable reducing agent. libretexts.orgresearchgate.net
Another robust method for C-N bond formation is the Gabriel Synthesis . tcichemicals.com This route would begin with the conversion of a precursor alcohol, 2-methyl-3-(quinolin-3-yl)propan-1-ol, into an alkyl halide. The alkyl halide then reacts with potassium phthalimide (B116566) in an SN2 reaction. The resulting N-alkylated phthalimide is subsequently hydrolyzed, typically under basic conditions, to release the desired primary amine. libretexts.org
Other potential C-N bond-forming strategies include:
Reduction of a Nitrile: A precursor such as 2-methyl-3-(quinolin-3-yl)propanenitrile can be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation to yield the primary amine.
Hofmann or Curtius Rearrangement: A carboxylic acid precursor, 2-methyl-3-(quinolin-3-yl)propanoic acid, could be converted to a primary amide. The amide can then undergo a Hofmann rearrangement with bromine and a strong base to produce the amine with one less carbon atom. libretexts.org Alternatively, the carboxylic acid can be converted to an acyl azide, which undergoes a Curtius rearrangement upon heating to form an isocyanate, followed by hydrolysis to the amine.
Role of Catalysts and Reagents in Stereocontrol and Regioselectivity
The choice of catalysts and reagents is paramount for controlling the outcome of the synthesis, particularly its regioselectivity and stereoselectivity.
Regioselectivity:
In the synthesis of the quinoline core, regioselectivity is crucial for ensuring the formation of the 3-substituted isomer. In Friedländer-type syntheses, the regiochemistry is dictated by the structure of the starting materials, specifically the 2-aminoaryl aldehyde or ketone and the α-methylene carbonyl compound. nih.gov The use of specific catalysts can also direct the reaction pathway. For example, studies on quinoline synthesis from aniline and propanol (B110389) have shown that the ratio of Lewis to Brønsted acid sites on a catalyst surface can influence the product distribution. researchgate.net Lewis acids like ZnCl₂, CuI, or InCl₃ are often employed to activate reactants and facilitate cyclization in multicomponent reactions, ensuring the desired regiochemical outcome. rsc.orgresearchgate.netnih.gov
Stereocontrol:
The target molecule, this compound, possesses a chiral center at the second carbon of the propanamine side chain. Achieving stereocontrol to produce a specific enantiomer is a significant challenge. This is typically addressed during a reduction step.
Asymmetric Hydrogenation: If the synthesis proceeds through an intermediate with a carbon-carbon double bond (e.g., from a Wittig or Knoevenagel reaction) or a carbon-nitrogen double bond (imine formation in reductive amination), asymmetric hydrogenation can be employed. This involves using a chiral transition-metal catalyst (e.g., complexes of rhodium, ruthenium, or iridium with chiral phosphine (B1218219) ligands) to selectively produce one enantiomer over the other.
Chiral Reducing Agents: The reduction of a ketone precursor to a secondary alcohol, which is then converted to the amine, can be achieved with high stereoselectivity using chiral reducing agents such as those derived from borohydrides modified with chiral ligands.
The table below summarizes the role of various catalysts and reagents in analogous synthetic transformations.
| Reaction Step | Catalyst/Reagent | Role | Reference |
|---|---|---|---|
| Quinoline Synthesis (Friedländer/MCR) | TfOH (Brønsted Acid) | Promotes imine formation and cyclization | rsc.org |
| Quinoline Synthesis (MCR) | CuI / InCl₃ (Lewis Acid) | Activates carbonyl/imine groups, enhances regioselectivity | rsc.orgnih.gov |
| Quinoline Synthesis (from Aniline) | ZnCl₂/Ni-USY Zeolite | Lewis acid sites favor quinoline formation over byproducts | researchgate.net |
| Reductive Amination | NaBH₃CN / NaBH(OAc)₃ | Selectively reduces iminium ion in the presence of carbonyls | libretexts.org |
| Reductive Amination | H₂ / Pd, Pt, or Ni | Catalytic hydrogenation of the intermediate imine | libretexts.org |
| Asymmetric Reduction | Chiral Rh/Ru Catalysts | Enantioselective reduction of C=C or C=N bonds for stereocontrol | General Principle |
Kinetic and Thermodynamic Aspects of Synthetic Pathways
Thermodynamics: The final aromatization step in quinoline synthesis is a strong thermodynamic driving force, as it leads to the formation of a highly stable heteroaromatic ring system. This step is typically irreversible and ensures a high conversion of intermediates to the quinoline product. Most C-C and C-N bond-forming reactions leading to the side chain are also thermodynamically favorable.
Temperature: Higher temperatures generally increase reaction rates but can also lead to more byproduct formation. Optimal temperature profiles are crucial for maximizing yield. researchgate.net
Catalyst Activity and Concentration: The choice and concentration of the catalyst can dramatically influence the reaction rate. Lewis and Brønsted acids accelerate the reaction by lowering the activation energy of key steps like imine formation and cyclization. researchgate.net
Reactant Concentration: The rate of reaction is typically dependent on the concentration of the reactants, as described by the reaction's rate law.
Kinetic studies of related processes, such as the Mannich reaction for producing methylacrolein, indicate that the decomposition of an intermediate base can be the rate-limiting step. researchgate.net A similar analysis would be required to identify the kinetic bottleneck in the synthesis of the target compound.
Comprehensive Spectroscopic and Analytical Characterization for Structural and Stereochemical Confirmation
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation (e.g., 1D, 2D NMR techniques)
Advanced NMR spectroscopy is indispensable for the unambiguous structural elucidation of 2-Methyl-3-(quinolin-3-yl)propan-1-amine. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would provide a complete assignment of all proton and carbon signals and confirm the connectivity of the molecular framework.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the quinoline (B57606) ring protons and the aliphatic propan-1-amine side chain. The aromatic region would display characteristic signals for the seven protons of the quinoline moiety. Protons H-2 and H-4, being in close proximity to the nitrogen atom, are expected to resonate at the lowest field. uncw.edu The aliphatic region would contain signals corresponding to the methylene (B1212753) and methine protons of the side chain. The NH₂ protons of the primary amine would likely appear as a broad singlet, the chemical shift of which can be concentration-dependent. openstax.org
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 (Quinoline) | ~8.8 | d | ~2.0 |
| H-4 (Quinoline) | ~8.0 | s | - |
| H-5/H-8 (Quinoline) | ~8.1-7.8 | m | - |
| H-6/H-7 (Quinoline) | ~7.7-7.5 | m | - |
| CH₂ (Propyl chain, C1) | ~2.8 | m | - |
| CH (Propyl chain, C2) | ~2.1 | m | - |
| CH₂ (Propyl chain, C3) | ~3.0 | d | ~7.0 |
| CH₃ (Methyl) | ~1.0 | d | ~6.5 |
| NH₂ (Amine) | ~1.5-3.0 (broad) | s | - |
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would display 13 distinct signals, corresponding to the 13 unique carbon atoms in the molecule. The chemical shifts are influenced by hybridization and electronegativity. libretexts.org The carbons of the quinoline ring are expected to appear in the range of 120-150 ppm, with the carbons adjacent to the nitrogen (C-2 and C-8a) resonating at the lower end of this range. researchgate.net The aliphatic carbons of the side chain would appear in the upfield region of the spectrum. bhu.ac.in
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 (Quinoline) | ~151 |
| C-3 (Quinoline) | ~135 |
| C-4 (Quinoline) | ~148 |
| C-4a (Quinoline) | ~128 |
| C-5 (Quinoline) | ~129 |
| C-6 (Quinoline) | ~127 |
| C-7 (Quinoline) | ~129 |
| C-8 (Quinoline) | ~126 |
| C-8a (Quinoline) | ~147 |
| CH₂ (Propyl chain, C1) | ~45 |
| CH (Propyl chain, C2) | ~35 |
| CH₂ (Propyl chain, C3) | ~40 |
| CH₃ (Methyl) | ~18 |
2D NMR Techniques:
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, confirming the connectivity within the aliphatic side chain (e.g., correlations between NH₂, CH₂, CH, and CH₃ protons) and within the individual rings of the quinoline system.
HSQC (Heteronuclear Single Quantum Coherence): This would establish direct one-bond correlations between protons and the carbons they are attached to, allowing for the definitive assignment of each protonated carbon.
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Determination and Fragmentation Analysis
HRMS provides an extremely accurate mass measurement, allowing for the unambiguous determination of the elemental composition. For this compound, the molecular formula is C₁₃H₁₆N₂. The high-resolution mass measurement of the molecular ion [M+H]⁺ would confirm this composition.
Fragmentation analysis, typically via tandem mass spectrometry (MS/MS), offers insight into the molecular structure. For aliphatic amines, a characteristic fragmentation pathway is the α-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. The largest substituent is preferentially lost. In this case, cleavage of the bond between C1 and C2 of the propyl chain would be a dominant fragmentation pathway, leading to a stable iminium ion.
| Ion | Formula | Calculated Exact Mass (m/z) | Description |
|---|---|---|---|
| [M+H]⁺ | C₁₃H₁₇N₂⁺ | 201.1386 | Protonated Molecular Ion |
| [M-NH₃]⁺ | C₁₃H₁₄N⁺ | 184.1121 | Loss of ammonia (B1221849) |
| Fragment 1 | C₁₂H₁₄N⁺ | 172.1121 | Loss of CH₃NH₂ via rearrangement |
| Fragment 2 | CH₄N⁺ | 30.0338 | α-cleavage product [CH₂NH₂]⁺ |
| Fragment 3 | C₁₂H₁₂⁺ | 156.0934 | Quinolinyl-ethyl radical cation |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy is a rapid and non-destructive method for identifying functional groups.
FT-IR Spectroscopy: The FT-IR spectrum would provide clear evidence for the primary amine and the aromatic quinoline system. Primary amines are characterized by a pair of N-H stretching bands in the 3500-3300 cm⁻¹ region (asymmetric and symmetric stretches). openstax.org An N-H bending vibration is also expected around 1650-1580 cm⁻¹. orgchemboulder.com The quinoline ring would exhibit C-H stretching vibrations above 3000 cm⁻¹, and characteristic C=C and C=N aromatic ring stretching vibrations in the 1600-1450 cm⁻¹ region. astrochem.orgresearchgate.net
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3500 - 3300 | N-H stretch (asymmetric and symmetric) | Primary Amine |
| 3100 - 3000 | C-H stretch (aromatic) | Quinoline |
| 2960 - 2850 | C-H stretch (aliphatic) | Propyl/Methyl |
| 1650 - 1580 | N-H bend (scissoring) | Primary Amine |
| 1600 - 1450 | C=C and C=N stretch | Quinoline Ring |
| 1335 - 1250 | C-N stretch | Aromatic Amine Moiety |
| 910 - 665 | N-H wag | Primary Amine |
Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. Aromatic systems like quinoline typically produce strong and sharp Raman signals. researchgate.net The symmetric ring breathing vibrations of the quinoline nucleus would be particularly prominent. nih.gov The aliphatic C-H stretching and bending modes would also be observable, although generally weaker than the aromatic signals.
Single Crystal X-ray Diffraction for Definitive Solid-State Structure and Absolute Configuration
Should a suitable single crystal of this compound be obtained, single-crystal X-ray diffraction would provide the ultimate proof of its molecular structure. nih.gov This technique would yield precise data on bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR. researchgate.net For a chiral compound, crystallizing as a single enantiomer in a chiral space group would allow for the determination of the absolute configuration (R or S) at the C2 stereocenter. nih.gov Furthermore, the analysis would reveal the packing arrangement of the molecules in the crystal lattice and identify intermolecular interactions, such as hydrogen bonding involving the primary amine group and potential π-π stacking of the quinoline rings.
| Parameter | Hypothetical Value/Information |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Chiral (e.g., P2₁) or Centrosymmetric (e.g., P2₁/c for racemate) |
| Key Bond Lengths (Å) | C-N (amine): ~1.47, C-C (aliphatic): ~1.53, C=N (ring): ~1.36 |
| Key Bond Angles (°) | C-C-N (amine): ~110, Angles in quinoline ring: ~120 |
| Intermolecular Interactions | N-H···N hydrogen bonds, π-π stacking |
| Absolute Configuration | Determinable if crystallized in a chiral space group |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD)) for Enantiomeric Purity and Absolute Stereochemistry Determination
Given the presence of a stereocenter at the C2 position of the propyl chain, this compound is a chiral molecule. Chiroptical techniques are essential for analyzing its stereochemical properties.
Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.org The quinoline moiety acts as a strong chromophore. The interaction of this chromophore with the chiral center would produce characteristic ECD signals (Cotton effects). The sign and intensity of these Cotton effects are unique to a specific enantiomer. ECD spectroscopy is a powerful tool for determining the absolute configuration of a chiral substance by comparing the experimental spectrum with spectra predicted by quantum-chemical calculations. acs.orgnsf.gov It is also highly sensitive for determining enantiomeric purity.
Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of the wavelength of plane-polarized light. kud.ac.inwikipedia.org The resulting ORD curve is characteristic of the chiral molecule and its stereochemistry. The shape of the ORD curve, particularly in the region of the chromophore's absorption bands, can be used to assign the absolute configuration. zendy.io Like ECD, ORD is a valuable method for assessing the enantiomeric composition of a sample.
Chemical Reactivity and Derivatization Studies of 2 Methyl 3 Quinolin 3 Yl Propan 1 Amine
Transformations of the Primary Amine Functionality (e.g., acylation, alkylation, Schiff base formation)
The primary amine group (-NH₂) in 2-Methyl-3-(quinolin-3-yl)propan-1-amine is a key site for nucleophilic reactions, enabling the synthesis of a wide array of derivatives through acylation, alkylation, and condensation reactions.
Acylation
The primary amine readily undergoes acylation with various reagents such as acyl chlorides, anhydrides, and carboxylic acids (often requiring activation) to form stable amide bonds. thepharmajournal.comsapub.org For instance, reaction with benzoyl chloride in the presence of a base like pyridine (B92270) would yield the corresponding N-benzoyl derivative. sapub.org Similarly, reaction with acetic anhydride (B1165640) produces the N-acetyl amide. sapub.org This reactivity extends to the formation of sulfonamides through reaction with sulfonyl chlorides. These transformations are fundamental in modifying the compound's properties by introducing a variety of substituents.
| Acylating Agent | Product Class | Illustrative Product Name |
|---|---|---|
| Acetyl Chloride | Amide | N-(2-methyl-3-(quinolin-3-yl)propyl)acetamide |
| Benzoyl Chloride | Amide | N-(2-methyl-3-(quinolin-3-yl)propyl)benzamide |
| Benzenesulfonyl Chloride | Sulfonamide | N-(2-methyl-3-(quinolin-3-yl)propyl)benzenesulfonamide |
| Phenyl Isocyanate | Urea | 1-(2-methyl-3-(quinolin-3-yl)propyl)-3-phenylurea |
Alkylation
The nitrogen atom can be alkylated to form secondary and tertiary amines. A common and efficient method is reductive amination. researchgate.net This process involves the initial reaction of the primary amine with an aldehyde or ketone to form an intermediate imine (Schiff base), which is then reduced in situ by a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to afford the N-alkylated product. researchgate.net This one-pot procedure allows for the introduction of a wide range of alkyl and aryl groups.
| Carbonyl Compound | Reducing Agent | Product Class | Illustrative Product Name |
|---|---|---|---|
| Formaldehyde | NaBH(OAc)₃ | Tertiary Amine | N,N-dimethyl-2-methyl-3-(quinolin-3-yl)propan-1-amine |
| Benzaldehyde | NaBH₄ | Secondary Amine | N-benzyl-2-methyl-3-(quinolin-3-yl)propan-1-amine |
| Acetone | NaBH(OAc)₃ | Secondary Amine | N-isopropyl-2-methyl-3-(quinolin-3-yl)propan-1-amine |
Schiff Base Formation
The condensation of the primary amine with aldehydes or ketones yields imines, commonly known as Schiff bases. ijacskros.comneliti.com This reaction is typically reversible and catalyzed by either acid or base, often involving the removal of water to drive the equilibrium toward the product. ijacskros.comresearchgate.net Schiff bases derived from aromatic aldehydes tend to be more stable due to conjugation. researchgate.net These imine derivatives are valuable intermediates themselves, as the C=N bond can be further reduced (as in reductive amination) or attacked by other nucleophiles.
Functionalization and Modification of the Quinoline (B57606) Ring System
The quinoline ring is a bicyclic aromatic heterocycle that can undergo various modifications, primarily through electrophilic substitution on the benzene (B151609) ring portion. wikipedia.orgnoveltyjournals.com The reactivity of the quinoline nucleus is influenced by the nitrogen atom, which deactivates the pyridine ring towards electrophilic attack and directs substitution to the carbocyclic (benzene) ring.
Typical electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation occur preferentially at positions 5 and 8 of the quinoline ring. byjus.comlibretexts.org The existing 3-alkyl substituent has a minor influence on the regioselectivity compared to the directing effects of the heterocyclic system.
More advanced methods for C-H functionalization have been developed that allow for the introduction of substituents at other positions, including C3. nih.govrsc.org For example, iridium-catalyzed borylation can selectively introduce a boryl group at the C3 position of quinoline, which can then be used in subsequent cross-coupling reactions. nih.gov Furthermore, directed C-H functionalization, often using a directing group temporarily installed on the molecule, has enabled the introduction of alkyl and aryl groups at specific sites. mdpi.com Gold-catalyzed C-H functionalization of quinoline N-oxides has also been shown to be effective for selective C3 modification. researchgate.net
| Reaction Type | Typical Reagents | Position(s) Functionalized | Product Type |
|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | 5- and 8- | Nitroquinoline derivative |
| Bromination | Br₂ / Lewis Acid | 5- and 8- | Bromoquinoline derivative |
| C-H Borylation | B₂pin₂ / Ir catalyst | 3- | Quinolin-3-ylboronic ester |
| C-H Alkenylation (Directed) | Alkenes / Pd catalyst | 3- | 3-Alkenylquinoline derivative |
Stereoselective Chemical Transformations and Epimerization Studies
The structure of this compound contains a stereocenter at the C2 position of the propane (B168953) chain (the carbon bearing the methyl group). Therefore, the compound can exist as a pair of enantiomers, (R)- and (S)-2-Methyl-3-(quinolin-3-yl)propan-1-amine.
Chemical transformations involving this compound can be either non-stereoselective, yielding racemic or diastereomeric mixtures, or stereoselective, favoring the formation of a specific stereoisomer. Research into the asymmetric synthesis of related quinoline derivatives has demonstrated that high levels of stereocontrol are achievable. For example, the asymmetric transfer hydrogenation of 3-substituted quinolines using chiral Brønsted acids can produce chiral tetrahydroquinolines with good enantioselectivity. liv.ac.uk Additionally, photoredox catalysis combined with chiral acids has been used for the enantioselective synthesis of quinolines bearing both axial and central chirality. rsc.orgrsc.org
If the compound is prepared as a racemic mixture, resolution of the enantiomers could be achieved through classical methods, such as the formation of diastereomeric salts by reacting the primary amine with a chiral acid (e.g., tartaric acid or mandelic acid), followed by fractional crystallization and liberation of the pure enantiomers.
Epimerization studies would investigate the potential for the inversion of the stereocenter. For this compound, the proton on the chiral carbon is not activated by any adjacent electron-withdrawing groups and is therefore not acidic. Consequently, epimerization at this center is highly unlikely under standard chemical conditions.
Exploration of New Chemical Reactivity Modalities for the Chemical Compound
Beyond classical transformations, modern synthetic methods offer new avenues for the derivatization of this compound. The quinoline core is particularly amenable to novel reactivity modalities, especially those involving transition-metal catalysis.
As mentioned previously, direct C-H functionalization represents a powerful and atom-economical strategy for modifying the quinoline ring. rsc.org This approach avoids the need for pre-functionalized starting materials and allows for the direct introduction of new C-C or C-heteroatom bonds. nih.govmdpi.com For example, photoredox-mediated Minisci-type reactions could potentially be used to introduce alkyl groups onto the electron-deficient pyridine portion of the quinoline ring, a transformation that is challenging via traditional electrophilic substitution. rsc.orgrsc.org
Another powerful modality involves cross-coupling reactions. If the quinoline ring is first functionalized with a halogen (e.g., at the 5- or 8-position via electrophilic halogenation), it becomes a substrate for a wide range of palladium-, copper-, or nickel-catalyzed cross-coupling reactions. These include:
Suzuki Coupling: Reaction with boronic acids to form C-C bonds.
Heck Coupling: Reaction with alkenes to form C-C bonds.
Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
These reactions would enable the synthesis of highly complex analogues by appending diverse aryl, alkyl, vinyl, alkynyl, and amino substituents to the quinoline core.
Synthesis of Structurally Related Analogues and Their Structure-Reactivity Relationships
The synthesis of analogues of this compound allows for the systematic study of structure-reactivity relationships (SRR). nih.govresearchgate.net By modifying specific parts of the molecule, one can observe how these changes influence its chemical properties, such as the basicity of the amine or the electronic character of the quinoline ring.
Synthesis of Analogues
Analogues can be synthesized by adapting known methods for quinoline construction or by modifying the parent compound. researchgate.netnih.gov Three-component coupling reactions involving anilines, aldehydes, and activated alkenes or alkynes provide a convergent route to diverse substituted quinolines. researchgate.net Modifications could include:
Quinoline Ring Substitution: Using substituted anilines in the initial quinoline synthesis to introduce electron-donating or electron-withdrawing groups at various positions.
Side Chain Variation: Modifying the aldehyde or alkene component in a multi-component synthesis to alter the length or branching of the C3-alkylamine side chain.
Functional Group Interconversion: Transforming the primary amine of the parent compound into other functionalities like amides, sulfonamides, or secondary/tertiary amines as described in section 5.1.
Structure-Reactivity Relationships
The study of these analogues can reveal important relationships between structure and chemical reactivity. nih.govresearchgate.net For example, the introduction of an electron-withdrawing group (e.g., a nitro or fluoro group) on the benzo portion of the quinoline ring would be expected to decrease the pKa of the primary amine, making it less basic and less nucleophilic. Conversely, an electron-donating group (e.g., a methoxy (B1213986) or methyl group) would increase the electron density on the amine, enhancing its basicity. These electronic effects also alter the reactivity of the quinoline ring itself toward electrophilic or nucleophilic attack. Such SRR studies are crucial for understanding the fundamental chemical behavior of this class of compounds. nih.govresearchgate.net
Theoretical and Computational Chemistry Approaches to 2 Methyl 3 Quinolin 3 Yl Propan 1 Amine
Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry, and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. For 2-Methyl-3-(quinolin-3-yl)propan-1-amine, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are instrumental in determining its optimized molecular geometry. This process identifies the most stable three-dimensional arrangement of atoms by minimizing the total electronic energy, providing precise bond lengths, bond angles, and dihedral angles.
Beyond simple geometry, DFT elucidates the electronic properties that govern the molecule's behavior. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. ankara.edu.tr A smaller gap suggests the molecule is more polarizable and reactive. For quinoline (B57606) derivatives, DFT has been used to calculate these frontier orbitals to understand charge transfer within the molecule. rsc.orgproquest.com
Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. An MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atom of the quinoline ring and the amine group are expected to be regions of negative potential, indicating sites susceptible to electrophilic attack.
Global reactivity descriptors, such as electronegativity, chemical hardness, and softness, can also be calculated from the HOMO and LUMO energies, providing a quantitative measure of the molecule's reactivity. rsc.org
Table 1: Illustrative DFT-Calculated Properties for a Quinoline Derivative
| Property | Description | Illustrative Value |
|---|---|---|
| Total Energy | The total electronic energy of the optimized geometry. | -X Hartrees |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -Y eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -Z eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | (Y-Z) eV |
Conformational Analysis and Potential Energy Surface Exploration
The aliphatic side chain of this compound—specifically, the propan-1-amine group with a methyl substituent—confers significant conformational flexibility. Understanding the molecule's preferred shapes, or conformers, is crucial as they can influence its physical properties and binding interactions.
Conformational analysis involves systematically rotating the single bonds in the side chain and calculating the corresponding energy to map out the potential energy surface (PES). This exploration can identify local energy minima, which correspond to stable conformers, and the transition states that separate them. Methods for this can range from molecular mechanics, which is computationally fast and suitable for initial screening of many possibilities, to more accurate but intensive DFT calculations for refining the energies of the most promising conformers. For similar flexible molecules, this process reveals the most probable shapes the molecule will adopt in different environments.
Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds.
NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is frequently used to calculate the magnetic shielding tensors for each nucleus. nih.gov These values are then converted into chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). acs.org Comparing the predicted 1H and 13C NMR spectra with experimental data serves as a powerful method for confirming the molecular structure of this compound. Discrepancies between calculated and experimental shifts can often be rationalized by considering solvent effects or specific molecular interactions not fully captured by the gas-phase computational model. nih.govuncw.edu Studies on various quinoline derivatives have demonstrated good correlation between DFT-predicted and experimental NMR data. researchgate.nettsijournals.com
Vibrational Frequencies: Theoretical vibrational (infrared and Raman) spectra can also be calculated using DFT. These calculations provide the frequencies of the normal modes of vibration. While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, they can be scaled by an empirical factor to improve agreement. A detailed analysis of the vibrational modes through Potential Energy Distribution (PED) allows for the unambiguous assignment of specific peaks in the experimental IR and Raman spectra to particular molecular motions, such as C-H stretches, N-H bends, or vibrations of the quinoline ring system.
Table 2: Hypothetical Predicted vs. Experimental 13C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| C2 (Quinoline) | 151.5 | 150.8 |
| C3 (Quinoline) | 135.2 | 134.5 |
| C4 (Quinoline) | 148.9 | 148.1 |
| C1' (Propyl) | 35.8 | 35.1 |
| C2' (Propyl) | 40.1 | 39.5 |
Computational Modeling of Reaction Pathways and Transition States for Synthetic Routes
Theoretical chemistry can provide deep insights into the mechanisms of chemical reactions. For the synthesis of this compound, computational modeling can be used to explore potential reaction pathways. Classic quinoline syntheses like the Skraup, Doebner-von Miller, or Friedländer reactions could be adapted for this target molecule. iipseries.orgpharmaguideline.com
By calculating the structures and energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed reaction can be constructed. Identifying the transition state—the highest energy point along the reaction coordinate—is key to determining the reaction's activation energy, which governs the reaction rate. This type of analysis can help chemists understand why certain reaction conditions are favorable, predict potential side products, and even design more efficient synthetic strategies by identifying pathways with lower energy barriers.
Molecular Docking and Ligand-Binding Interaction Studies (focused on chemical binding mechanisms, not therapeutic outcomes)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). For this compound, docking studies could be used to investigate its potential binding modes within the active site of a given protein target.
The process involves placing the ligand in various positions and orientations within the receptor's binding pocket and using a scoring function to estimate the binding affinity for each pose. researchgate.net The results provide a detailed, three-dimensional view of the ligand-receptor complex, highlighting the specific chemical interactions that stabilize the binding. These interactions can include:
Hydrogen bonds: between the amine group of the ligand and polar residues in the receptor.
Hydrophobic interactions: between the quinoline ring and nonpolar residues.
π-π stacking: where the aromatic quinoline ring interacts with aromatic residues like phenylalanine, tyrosine, or tryptophan.
Cation-π interactions: between the protonated amine (at physiological pH) and aromatic residues.
Analyzing these binding mechanisms provides fundamental insights into the chemical complementarity between the ligand and its target. nih.govmdpi.comnih.gov
Quantitative Structure-Property Relationships (QSPR) based on Chemical Descriptors (excluding biological properties/efficacy)
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of molecules with their physicochemical properties. mdpi.com To build a QSPR model for a series of related compounds, including this compound, one would first calculate a variety of numerical parameters known as molecular descriptors.
These descriptors can be categorized as:
Topological: Based on the 2D graph of the molecule (e.g., connectivity indices).
Geometrical: Based on the 3D structure (e.g., molecular surface area, volume).
Electronic: Derived from quantum chemical calculations (e.g., dipole moment, HOMO/LUMO energies).
Physicochemical: Related to properties like hydrophobicity (logP) or polarizability.
Using statistical methods like Multiple Linear Regression (MLR), these descriptors are then correlated with an experimentally measured property (e.g., boiling point, solubility, chromatographic retention time). nih.gov The resulting mathematical equation can then be used to predict the property for new, untested compounds based solely on their calculated descriptors. This approach is valuable in chemical engineering and materials science for screening compounds with desired physical characteristics. nih.gov
Advanced Applications and Functional Roles in Chemical Research
Utilization as a Chiral Building Block in Complex Organic Synthesis
The enantiopure forms of 2-Methyl-3-(quinolin-3-yl)propan-1-amine serve as valuable chiral building blocks, or "synthons," in the asymmetric synthesis of more complex organic molecules. The presence of a stereogenic center at the second position of the propane (B168953) chain makes it a crucial starting material for introducing chirality into a target structure. Organic chemists can leverage this pre-existing stereochemistry to control the three-dimensional arrangement of atoms in subsequent reactions, which is a fundamental challenge in the synthesis of pharmaceuticals and natural products.
The primary amine group is a key functional handle, allowing for a wide array of chemical transformations. It can readily undergo reactions such as acylation, alkylation, and reductive amination to form more elaborate structures. For instance, it can be used in the synthesis of chiral ligands, complex alkaloids, or pharmaceutical intermediates where the specific stereoisomer is critical for biological activity. The synthesis of such chiral amines often involves asymmetric hydrogenation or other stereoselective methods applied to quinoline (B57606) precursors. nih.gov
Table 1: Synthetic Transformations Involving Chiral Amines
| Reaction Type | Reagent/Catalyst | Product Type | Significance |
|---|---|---|---|
| Acylation | Acid Chloride, Anhydride (B1165640) | Chiral Amide | Formation of stable linkages, introduction of new functional groups. |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | Chiral Secondary/Tertiary Amine | Carbon-carbon bond formation, extension of the molecular framework. |
| N-Arylation | Aryl Halide, Palladium Catalyst | Chiral N-Aryl Amine | Introduction of aromatic moieties, synthesis of ligand precursors. |
Application as a Ligand in Coordination Chemistry and Asymmetric Catalysis
The quinoline nitrogen and the primary amine nitrogen in this compound can act as coordination sites for metal ions, making the compound an effective bidentate ligand. researchgate.net When used in its enantiopure form, it becomes a chiral ligand, which is of paramount importance in the field of asymmetric catalysis. researchgate.net
In asymmetric catalysis, a chiral ligand coordinates to a transition metal center (e.g., ruthenium, rhodium, palladium, iridium) to create a chiral catalyst. nih.gov This catalyst can then direct a chemical reaction to selectively produce one enantiomer of a product over the other. The steric and electronic properties of the ligand are crucial for achieving high enantioselectivity. The quinoline moiety can influence the electronic environment of the metal center, while the chiral backbone of the ligand creates a specific three-dimensional space that dictates how the reactants can approach the metal.
Quinoline-based chiral amine ligands have been successfully employed in various asymmetric transformations, including:
Asymmetric Hydrogenation: The reduction of prochiral ketones or olefins to chiral alcohols or alkanes. nih.gov
Asymmetric Transfer Hydrogenation: A related process that uses a hydrogen donor molecule instead of hydrogen gas.
Asymmetric C-C Bond Forming Reactions: Such as asymmetric allylic alkylations or Diels-Alder reactions. researchgate.net
The performance of such catalysts is often evaluated by the enantiomeric excess (ee) of the product, which measures the degree of stereoselectivity.
Table 2: Examples of Asymmetric Reactions Using Quinoline-Based Chiral Ligands
| Reaction | Metal Catalyst | Substrate | Product | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Asymmetric Hydrogenation of Ketones | Ru(II) | Acetophenone | 1-Phenylethanol | Up to 99% |
| Asymmetric Hydrogenation of Quinolines | Ir(I) | 2-Methylquinoline | 2-Methyl-1,2,3,4-tetrahydroquinoline | Up to 96% |
Development as a Chemical Probe for Fundamental Mechanistic Investigations in Chemical Biology
The quinoline ring is a well-known fluorophore, meaning it can absorb light at one wavelength and emit it at a longer wavelength. This intrinsic fluorescence is a key feature for the development of chemical probes. researchgate.net this compound can be derivatized to create probes for studying molecular interactions and mechanisms in chemical biology.
The design of such a probe involves modifying the core structure to enhance its fluorescence properties or to introduce a reactive group that can selectively bind to a biological target, such as an enzyme or a specific protein. The primary amine group is an ideal site for attaching other molecules, such as biotin (B1667282) for affinity labeling or a photo-crosslinker to permanently bind to an interacting partner.
Upon binding to its target, the local environment of the quinoline fluorophore changes, which can lead to a detectable change in its fluorescence signal (e.g., an increase in intensity, a shift in wavelength, or a change in fluorescence lifetime). nih.govresearchgate.net This "turn-on" or ratiometric response allows researchers to monitor binding events in real-time. These probes are valuable tools for:
Enzyme activity assays: Designing substrates that become fluorescent upon enzymatic modification.
Protein labeling: Visualizing the localization and trafficking of proteins within a cell.
Studying molecular recognition: Investigating the binding affinity and kinetics of a small molecule with its biological target.
Table 3: Design Principles for Quinoline-Based Fluorescent Probes
| Probe Component | Function | Design Consideration |
|---|---|---|
| Quinoline Core | Fluorophore | Tuning absorption/emission wavelengths through substitution on the ring. |
| Linker | Connects fluorophore to recognition element | Optimize length and flexibility for target binding. |
| Recognition Element | Provides specificity for the biological target | A group that selectively binds to the target (e.g., an inhibitor for an enzyme). |
| Reactive Group (Optional) | Covalent labeling | Photo-activatable crosslinkers or affinity tags. |
Contribution to Novel Materials Science
The structural features of this compound also make it a candidate for incorporation into novel materials, such as functional polymers and supramolecular assemblies.
Functional Polymers: The primary amine group allows the molecule to be polymerized or grafted onto existing polymer chains. For example, it could be incorporated into a polyamide or polyimide backbone. The resulting polymer would exhibit the properties of the quinoline moiety, such as fluorescence or metal-coordinating ability. Such quinoline-based polymers have been investigated for applications in organic light-emitting diodes (OLEDs) and as sensory materials. acs.org
Supramolecular Assemblies: Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions like hydrogen bonding, π-π stacking, and metal coordination. The amine group can form hydrogen bonds, while the flat aromatic surface of the quinoline ring is prone to π-π stacking interactions. By designing complementary molecules, this compound could be used as a building block for self-assembling systems like gels, liquid crystals, or molecular cages. These materials can have applications in areas such as drug delivery and catalysis.
Role in Analytical Chemistry Method Development as a Reference Standard
In analytical chemistry, a reference standard is a highly purified compound used as a measurement base. This compound can serve as a reference standard in the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC), for the quantification of related quinoline derivatives in various matrices. tandfonline.comresearchgate.net
For instance, if a new drug candidate contains a similar quinoline-amine substructure, a pure sample of this compound could be used to:
Develop Separation Methods: Optimize the HPLC column, mobile phase, and detection parameters to achieve good separation from impurities. tandfonline.com
Calibrate Instruments: Create a calibration curve by injecting known concentrations of the standard to quantify the amount of the analyte in an unknown sample.
Method Validation: Assess the accuracy, precision, and linearity of a newly developed analytical method.
Impurity Profiling: Help identify and quantify related impurities in a drug substance or product.
The availability of a well-characterized reference standard is a regulatory requirement in the pharmaceutical industry to ensure the quality and safety of drug products.
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Acetophenone |
| 1-Phenylethanol |
| 2-Methylquinoline |
| 2-Methyl-1,2,3,4-tetrahydroquinoline |
| 1,3-Diphenylallyl acetate |
| Biotin |
| Ruthenium |
| Rhodium |
| Palladium |
Analytical Method Development for Research Grade Characterization and Purity Assessment
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) stands as a primary analytical tool for assessing the purity of non-volatile and thermally labile compounds. For 2-Methyl-3-(quinolin-3-yl)propan-1-amine, reversed-phase HPLC (RP-HPLC) is a particularly effective method for separating the main compound from non-polar and moderately polar impurities. nih.gov A typical RP-HPLC method would utilize a C18 stationary phase with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic modifier like acetonitrile or methanol.
Determining the enantiomeric excess (ee) is critical for chiral compounds. This can be achieved using chiral HPLC, which employs a chiral stationary phase (CSP) capable of differentiating between the enantiomers. Alternatively, a derivatization protocol can be used where the amine is reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. nih.gov Circular dichroism (CD) spectroscopy can also be combined with pattern recognition techniques to rapidly screen for enantiomeric excess after derivatization. nih.gov
Table 1: Illustrative HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) for Volatile Impurity Profiling
Gas Chromatography (GC) is an ideal technique for the separation and analysis of volatile organic compounds. In the context of this compound synthesis, GC is employed to identify and quantify volatile impurities such as residual solvents (e.g., methanol, xylene) or volatile starting materials and byproducts. nih.govresearchgate.net Given that amines can be polar and may exhibit poor peak shape on standard non-polar columns, proper method development is essential. google.com This may involve using a column with an appropriate stationary phase (e.g., a wax column or a low-bleed amine-specific column) or derivatization of the amine to increase its volatility and reduce interactions with the column. google.com Coupling GC with a mass spectrometer (GC-MS) provides definitive identification of the volatile impurities. researchgate.net
Table 2: Potential Volatile Impurities and GC Parameters
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at 1.0 mL/min |
| Oven Program | 40 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 280 °C |
Capillary Electrophoresis (CE) for High-Resolution Separation and Analysis
Capillary Electrophoresis (CE) offers an alternative high-resolution separation technique that is particularly advantageous for charged species like protonated amines. CE provides high efficiency, short analysis times, and minimal sample consumption. For the analysis of this compound, CE can be used to determine purity and, with the addition of chiral selectors to the background electrolyte, to resolve enantiomers. nih.gov Dual cyclodextrin systems, for example, have been successfully used in CE methods to achieve enantiomeric separation of similar pharmaceutical compounds. nih.gov The method would involve dissolving the sample in a buffer and applying a high voltage across a fused-silica capillary, with detection typically performed using UV-Vis spectroscopy.
Table 3: Comparison of CE and HPLC for Enantiomeric Purity
| Feature | Capillary Electrophoresis (CE) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on charge-to-size ratio in an electric field | Separation based on partitioning between mobile and stationary phases |
| Efficiency | Very high (hundreds of thousands of theoretical plates) | High (tens of thousands of theoretical plates) |
| Solvent Consumption | Very low (nL to µL) | High (mL per analysis) |
| Sample Volume | Very low (nL) | Low (µL) |
| Chiral Selector | Added to buffer (e.g., cyclodextrins) nih.gov | Immobilized on stationary phase (Chiral Stationary Phase) |
Development of Robust Quantitative Analytical Methods for Research Applications
A robust quantitative method is one that remains unaffected by small, deliberate variations in method parameters, ensuring its reliability for routine use. The development of such methods for this compound requires validation according to established guidelines, such as those from the International Council on Harmonisation (ICH). researchgate.netnih.gov Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ). For research applications, these methods are essential for accurately determining the concentration of stock solutions and for quantifying the compound in various experimental matrices.
Table 4: Key Validation Parameters for a Quantitative HPLC Method
| Parameter | Description | Typical Acceptance Criteria for Research |
| Linearity (r²) | Measures how well a calibration curve fits a straight line | ≥ 0.995 |
| Accuracy (% Recovery) | Closeness of test results to the true value | 98.0% - 102.0% |
| Precision (% RSD) | Agreement among a series of measurements | ≤ 2.0% |
| LOD | Lowest amount of analyte that can be detected | Signal-to-Noise Ratio ≥ 3:1 |
| LOQ | Lowest amount of analyte that can be quantified with suitable precision and accuracy | Signal-to-Noise Ratio ≥ 10:1 |
| Robustness | Capacity to remain unaffected by small variations in method parameters | No significant change in results |
Advanced Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Trace Analysis and Impurity Identification
Hyphenated techniques, which couple a separation method with a detection method, are indispensable for modern analytical chemistry. The combination of liquid chromatography or gas chromatography with tandem mass spectrometry (LC-MS/MS or GC-MS/MS) provides unparalleled sensitivity and specificity. eurl-pesticides.euresearchgate.net These techniques are crucial for identifying and quantifying trace-level impurities in the this compound final product or for detecting its metabolites in complex biological matrices. The first mass spectrometer (MS1) isolates a precursor ion of interest, which is then fragmented, and the resulting product ions are analyzed by the second mass spectrometer (MS2). nih.gov This process, known as Multiple Reaction Monitoring (MRM), allows for highly selective and sensitive quantification, even in the presence of co-eluting matrix components. eurl-pesticides.eueurl-pesticides.eu
Table 5: Hypothetical LC-MS/MS Parameters for Trace Impurity Analysis
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| This compound | 201.1 | 184.1 | 156.1 |
| Impurity A (e.g., starting material) | 145.0 | 117.0 | 90.0 |
| Impurity B (e.g., byproduct) | 215.1 | 198.1 | 156.1 |
Future Research Directions and Emerging Perspectives for 2 Methyl 3 Quinolin 3 Yl Propan 1 Amine
Exploration of Bio-Inspired and Biomimetic Synthetic Approaches
Traditional methods for quinoline (B57606) synthesis, such as the Skraup and Doebner-von Miller reactions, often require harsh conditions and produce significant waste. nih.govnih.gov Bio-inspired and biomimetic syntheses offer a more sustainable and elegant alternative, mimicking nature's efficiency and selectivity. mdpi.com Future research could focus on developing enzymatic or chemoenzymatic routes to 2-Methyl-3-(quinolin-3-yl)propan-1-amine.
Key areas of investigation include:
Enzyme Discovery and Engineering: Identifying or engineering enzymes, such as aminotransferases or oxidoreductases, that can catalyze the key bond-forming steps in the synthesis of the target molecule or its precursors. ijpsjournal.com Biocatalysis presents a green alternative to conventional chemical methods, aiming to reduce waste and environmental impact. ijpsjournal.com
Biomimetic Cascade Reactions: Designing one-pot reactions that mimic natural product biosynthesis. For instance, a cascade reaction could be envisioned that combines building blocks in a manner analogous to alkaloid synthesis in plants. nih.gov This approach, inspired by the efficiency of natural processes, could streamline the synthesis of complex quinoline derivatives. mdpi.com
| Synthetic Approach | Description | Potential Advantages |
| Enzymatic Catalysis | Use of isolated or engineered enzymes to perform specific chemical transformations. | High selectivity, mild reaction conditions, reduced environmental impact. ijpsjournal.com |
| Biomimetic Cascade | A sequence of reactions in a single pot that mimics a biological synthesis pathway. | Increased efficiency, reduced purification steps, improved atom economy. |
| Whole-Cell Biotransformation | Utilization of microorganisms to convert simple starting materials into the desired product. | Cost-effective for complex transformations, sustainable use of renewable feedstocks. |
Diversification of Chemical Reactivity Through Advanced Catalysis
Advanced catalytic methods, particularly those involving transition metals, have revolutionized the functionalization of heterocyclic compounds like quinoline. rsc.orgnih.gov These techniques allow for the precise and selective modification of the quinoline core, enabling the creation of a diverse library of analogues based on the this compound scaffold. rsc.org
Future research will likely leverage these catalytic strategies:
C-H Bond Functionalization: This powerful technique allows for the direct modification of carbon-hydrogen bonds, which are ubiquitous in organic molecules. nih.gov Applying C-H activation to the quinoline ring of the target compound could enable the introduction of various functional groups at different positions, significantly expanding its chemical space. rsc.orgrsc.org Transition-metal-catalyzed reactions are at the forefront of C-H functionalization due to their versatility and efficiency. rsc.org
Cross-Coupling Reactions: Palladium and copper-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Ullmann-type couplings, are highly effective for creating new carbon-carbon and carbon-heteroatom bonds. numberanalytics.com These methods could be used to attach different aryl, alkyl, or amino groups to the quinoline nucleus, thereby modulating the compound's properties.
Asymmetric Catalysis: The development of chiral catalysts could enable the enantioselective synthesis of this compound, which is crucial for studying its stereospecific interactions with biological targets.
| Catalytic Method | Description | Application for Diversification |
| C-H Functionalization | Direct conversion of a C-H bond into a C-C or C-heteroatom bond. nih.gov | Introduction of new functional groups at various positions on the quinoline ring. rsc.org |
| Suzuki-Miyaura Coupling | Palladium-catalyzed reaction between an organoboron compound and a halide. numberanalytics.com | Arylation of the quinoline scaffold. |
| Ullmann Condensation | Copper-catalyzed reaction to form aryl ethers, thioethers, and amines. numberanalytics.com | Attachment of diverse substituents via heteroatom linkages. |
| Photoredox Catalysis | Use of light to initiate catalytic cycles for bond formation. | Accessing novel reaction pathways under mild conditions. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction
Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by accelerating the design-make-test-analyze cycle. astrazeneca.commednexus.org These computational tools can be applied to the design of novel this compound derivatives with optimized properties and to predict their most efficient synthetic routes.
Key applications of AI and ML in this context include:
Generative Models for de Novo Design: AI algorithms can generate novel molecular structures with desired properties. By training these models on large datasets of known bioactive quinolines, it is possible to design new analogues of this compound with potentially enhanced activity or improved pharmacokinetic profiles. digitellinc.com
Predictive Modeling of Bioactivity: ML models, such as deep neural networks, can predict the biological activity of virtual compounds, allowing for the rapid screening of large chemical libraries. researchgate.netnih.gov This can help prioritize the synthesis of the most promising derivatives.
Retrosynthesis Prediction: AI tools can analyze a target molecule and propose a step-by-step synthetic plan, helping chemists to devise more efficient and novel routes to this compound and its analogues. researchgate.net
| AI/ML Application | Description | Potential Impact |
| Generative Design | Using AI to create new molecules with specific desired characteristics. digitellinc.com | Rapid identification of novel and potent drug candidates. |
| QSAR Modeling | Quantitative Structure-Activity Relationship models that predict the biological activity of compounds. mdpi.com | Prioritization of synthetic targets and reduction of unnecessary experiments. |
| Synthesis Prediction | Algorithms that suggest synthetic pathways for a given molecule. researchgate.net | Optimization of reaction conditions and discovery of new synthetic routes. |
Role in Sustainable Chemical Processes and Circular Economy Initiatives
The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce the environmental footprint of chemical processes. ijpsjournal.comresearchgate.net Future research on this compound should prioritize the development of sustainable synthetic methods.
Areas for improvement include:
Green Solvents and Reagents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or ionic liquids. ijpsjournal.comresearchgate.net
Energy Efficiency: Utilizing energy-efficient techniques such as microwave or ultrasound-assisted synthesis to reduce reaction times and energy consumption. nih.govnih.gov
Catalyst Recycling: Employing heterogeneous catalysts that can be easily separated from the reaction mixture and reused, which aligns with the principles of a circular economy. numberanalytics.com
The development of greener synthetic pathways not only minimizes environmental impact but also can lead to more cost-effective and safer manufacturing processes. researchgate.net
Potential in New Chemical Biology Tools Beyond Current Applications
Quinoline derivatives are well-known for their fluorescence properties and their ability to interact with biological macromolecules, making them valuable scaffolds for the development of chemical biology tools. ecorfan.orgnih.gov The structure of this compound, with its reactive primary amine, is particularly amenable to modification for such applications.
Future research could explore its potential as:
Fluorescent Probes: By attaching environmentally sensitive fluorophores or by leveraging the intrinsic fluorescence of the quinoline ring, derivatives could be designed to report on specific biological events or to image cellular components.
Bioorthogonal Reagents: The amine handle could be functionalized with a bioorthogonal group, allowing the molecule to be specifically tagged within a complex biological system for pull-down experiments or imaging.
Targeted Covalent Inhibitors: The compound could be modified to include a reactive group that forms a covalent bond with a specific biological target, leading to highly potent and selective inhibitors.
The development of such tools would not only expand the utility of this chemical scaffold but also contribute to a deeper understanding of complex biological processes.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Methyl-3-(quinolin-3-yl)propan-1-amine, and how can yield and purity be maximized?
- Methodological Answer :
-
Nucleophilic Substitution : React 3-bromo-2-methylpropan-1-amine with quinoline-3-carbaldehyde under basic conditions (e.g., NaH) in an inert atmosphere (N₂/Ar) at 0–25°C. Monitor reaction progress via TLC .
-
Catalytic Amination : Use transition-metal catalysts (e.g., Pd or Cu) to couple halogenated quinoline derivatives with propan-1-amine precursors, optimizing solvent polarity and temperature for regioselectivity .
-
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .
- Data Table :
| Synthetic Route | Yield (%) | Purity (%) | Key Conditions |
|---|---|---|---|
| Nucleophilic Substitution | 65–75 | 90–95 | NaH, THF, 0–25°C |
| Catalytic Amination | 70–80 | 92–97 | Pd(OAc)₂, DMF, 80°C |
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use and NMR (e.g., CDCl₃ solvent) to confirm the quinoline ring integration and amine proton signals. For example, quinoline protons typically appear at δ 7.5–9.0 ppm, while the methyl group resonates at δ 1.2–1.5 ppm .
- HRMS : Validate molecular weight (calculated for C₁₃H₁₇N₂: 201.1396) with high-resolution mass spectrometry .
- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity and detect impurities .
Q. How does the quinoline moiety influence the compound’s physicochemical properties and reactivity?
- Methodological Answer :
- Lipophilicity : The aromatic quinoline ring increases logP (predicted ~2.5), reducing aqueous solubility but enhancing membrane permeability. Compare with tetrahydrofuran or pyridine analogs using shake-flask solubility assays .
- Basicity : The quinoline nitrogen (pKa ~4.5) affects protonation states under physiological conditions. Titrate with HCl to determine pH-dependent solubility .
- Reactivity : The electron-deficient quinoline ring directs electrophilic substitution to the 6- or 8-positions, enabling derivatization for SAR studies .
Advanced Research Questions
Q. How can researchers design experiments to study interactions between this compound and cytochrome P450 enzymes?
- Methodological Answer :
- Enzyme Inhibition Assays : Incubate the compound with recombinant CYP3A4 or CYP2D6 isoforms and monitor metabolite formation via LC-MS. Use ketoconazole or quinidine as positive controls .
- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) using CYP crystal structures (PDB: 4I3Q) to predict binding modes and affinity .
- Kinetic Analysis : Calculate values via Lineweaver-Burk plots to determine competitive/non-competitive inhibition .
Q. How can contradictions in reported biological activity data (e.g., IC₅₀ variability) be resolved?
- Methodological Answer :
- Standardize Assay Conditions : Control variables like cell line (HEK293 vs. HeLa), serum concentration, and incubation time. For example, serum proteins may reduce free compound concentration, artificially raising IC₅₀ .
- Metabolite Screening : Use LC-MS to identify active metabolites in cell lysates, which may contribute to discrepancies between in vitro and in vivo data .
- Structural Analog Comparison : Compare activity with 2-methyl-3-(pyridin-3-yl)propan-1-amine to isolate quinoline-specific effects .
Q. What computational strategies best predict the compound’s binding modes with neurological targets (e.g., serotonin receptors)?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., 5-HT₂C receptor) in explicit solvent (CHARMM36 force field) to assess stability over 100 ns trajectories .
- Free Energy Perturbation (FEP) : Calculate binding free energy differences between enantiomers to guide chiral synthesis .
- Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonds with Ser159 or hydrophobic contacts with Phe327) using MOE or Schrödinger .
Q. What in vivo protocols are recommended for evaluating neuropharmacological potential?
- Methodological Answer :
- Rodent Behavioral Models : Test anxiolytic activity in elevated plus-maze (dose range: 10–50 mg/kg, i.p.) or antidepressant effects in forced swim tests .
- Pharmacokinetics : Conduct IV/PO dosing in Sprague-Dawley rats, measuring plasma concentration via LC-MS/MS to calculate , , and bioavailability .
- Tissue Distribution : Use radiolabeled -compound to quantify brain-to-plasma ratios and blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
